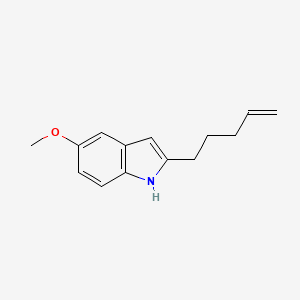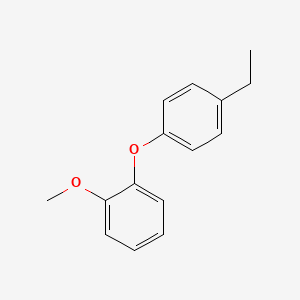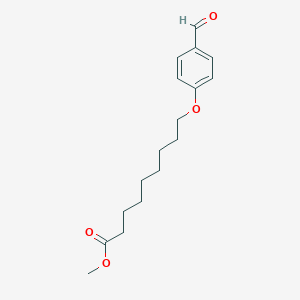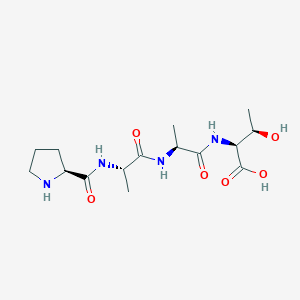![molecular formula C18H13N3S B12519108 Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- CAS No. 656807-62-4](/img/structure/B12519108.png)
Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- is a heterocyclic compound that belongs to the class of pyrimidoquinolines This compound is characterized by its unique structure, which includes a fused pyrimidine and quinoline ring system with a thione group at the 2-position, a methyl group at the 9-position, and a phenyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- can be achieved through various synthetic routes. One common method involves a multi-component reaction using barbituric acid, aldehydes, and anilines. This one-pot reaction is efficient and allows for the facile synthesis of pyrimidoquinolines with various substituents on the benzene ring . Another approach involves the use of 6-aminouracils, aldehydes, and cyclohexanone derivatives . These methods offer significant improvements over traditional synthetic routes by providing higher yields and more straightforward procedures.
Industrial Production Methods: Industrial production of pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- typically involves large-scale multi-component reactions. The use of commercially available starting materials, such as barbituric acid and anilines, allows for cost-effective and scalable production. Additionally, green chemistry techniques, such as mechanochemical synthesis using a ball-mill, have been employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under mild conditions .
Major Products: The major products formed from these reactions include various substituted pyrimidoquinolines with enhanced biological activities.
Aplicaciones Científicas De Investigación
In medicinal chemistry, this compound has shown promising anticancer activity against different cancer cell lines, including MCF-7, A549, and K562 . It also exhibits activity against enzymes and receptors such as tyrosine kinases and HDM2 ubiquitin ligase, which are involved in promoting apoptosis and DNA repair .
In addition to its anticancer properties, pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- has been investigated for its antimicrobial, antifungal, and antiviral activities . Its diverse biological activities make it a valuable compound for developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, such as tyrosine kinases and HDM2 ubiquitin ligase, leading to the inhibition of their activity . This inhibition results in the induction of apoptosis, cell cycle arrest, and DNA damage repair, which are crucial for its anticancer activity .
Comparación Con Compuestos Similares
Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- can be compared with other similar compounds, such as pyrido[2,3-d]pyrimidines and quinoline derivatives. These compounds share structural similarities and exhibit comparable biological activities. pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- stands out due to its unique thione group at the 2-position, which contributes to its distinct pharmacological properties .
List of Similar Compounds:- Pyrido[2,3-d]pyrimidines
- Quinoline derivatives
- 5-deazaflavins
- 6-aminouracil derivatives
Propiedades
Número CAS |
656807-62-4 |
|---|---|
Fórmula molecular |
C18H13N3S |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
9-methyl-1-phenylpyrimido[4,5-b]quinoline-2-thione |
InChI |
InChI=1S/C18H13N3S/c1-12-6-5-7-13-10-14-11-19-18(22)21(17(14)20-16(12)13)15-8-3-2-4-9-15/h2-11H,1H3 |
Clave InChI |
UAKHJCZNYXQVTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=C3C=NC(=S)N(C3=N2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


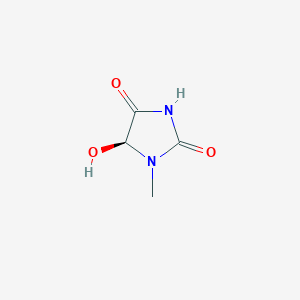
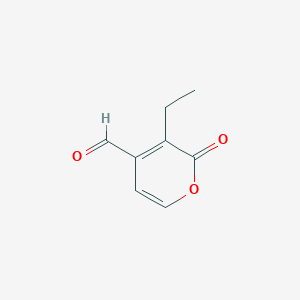
![Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate](/img/structure/B12519040.png)
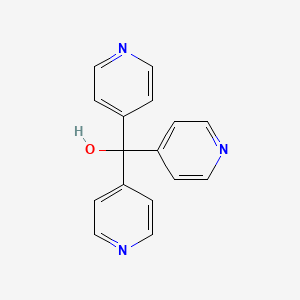
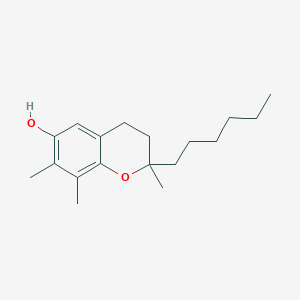
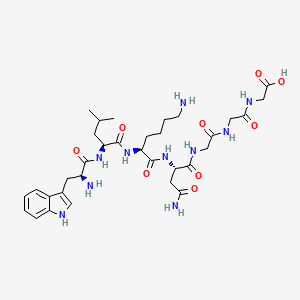
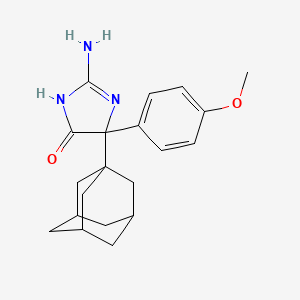
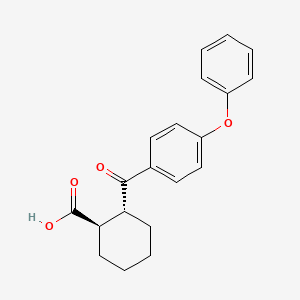
![[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone](/img/structure/B12519076.png)
![7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12519087.png)
